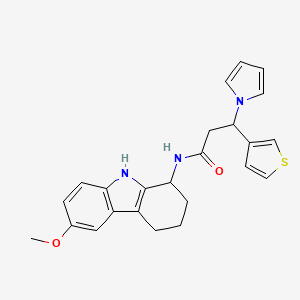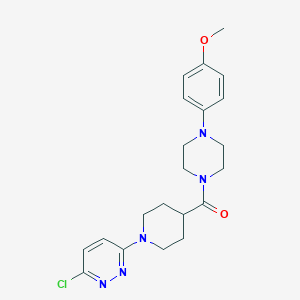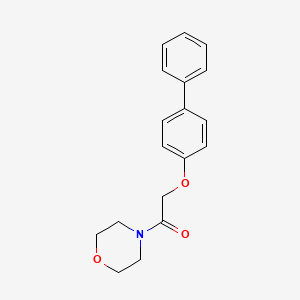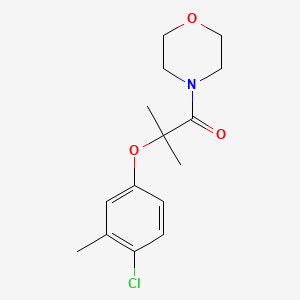![molecular formula C21H20FN3O5S B10979612 methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]imino}-5-(3-fluorophenyl)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B10979612.png)
methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]imino}-5-(3-fluorophenyl)-2,3-dihydro-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El metil (2Z)-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-il)acetil]imino}-5-(3-fluorofenil)-2,3-dihidro-1,3-tiazol-4-carboxilato es un compuesto orgánico sintético que pertenece a la clase de derivados de tiazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de metil (2Z)-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-il)acetil]imino}-5-(3-fluorofenil)-2,3-dihidro-1,3-tiazol-4-carboxilato generalmente involucra reacciones orgánicas de múltiples pasos. Los materiales de partida pueden incluir 1,3-dioxo-2-azaspiro[4.4]nonano, 3-fluorobenzaldehído y derivados de tiazol. Las condiciones de reacción a menudo requieren el uso de catalizadores, disolventes y temperaturas controladas para lograr el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para obtener mayores rendimientos, el uso de disolventes y reactivos de grado industrial y la utilización de reactores de flujo continuo para una producción eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiazol.
Reducción: Las reacciones de reducción podrían dirigirse a los grupos carbonilo en la estructura.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo fluorofenilo o en el anillo de tiazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Los agentes halogenantes o los nucleófilos se pueden utilizar para reacciones de sustitución.
Productos principales
Los productos principales de estas reacciones dependerían de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir sulfóxidos o sulfonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El metil (2Z)-2-{[(1,3-dioxo-2-azaspiro[4
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Estudiado por sus interacciones con macromoléculas biológicas.
Medicina: Investigado por sus posibles efectos terapéuticos, como actividades antiinflamatorias o anticancerígenas.
Industria: Puede utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto implicaría su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de tiazol y el grupo fluorofenilo pueden desempeñar papeles cruciales en la unión a estos objetivos, lo que lleva a la modulación de las vías biológicas.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de tiazol: Compuestos con estructuras de tiazol similares.
Compuestos fluorofenilo: Compuestos que contienen grupos fluorofenilo.
Compuestos espiro: Compuestos con estructuras espirocíclicas.
Singularidad
El metil (2Z)-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-il)acetil]imino}-5-(3-fluorofenil)-2,3-dihidro-1,3-tiazol-4-carboxilato es único debido a su combinación de una estructura espirocíclica, un anillo de tiazol y un grupo fluorofenilo, lo que puede conferir propiedades biológicas y químicas distintas.
Propiedades
Fórmula molecular |
C21H20FN3O5S |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
methyl 2-[[2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]amino]-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H20FN3O5S/c1-30-18(28)16-17(12-5-4-6-13(22)9-12)31-20(24-16)23-14(26)11-25-15(27)10-21(19(25)29)7-2-3-8-21/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,23,24,26) |
Clave InChI |
YGKYQBGJNVHTLZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(SC(=N1)NC(=O)CN2C(=O)CC3(C2=O)CCCC3)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-methoxyphenyl)ethyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10979533.png)
![2'-(butan-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10979536.png)
![N-(4-chlorobenzyl)-2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10979544.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide](/img/structure/B10979554.png)


![2-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B10979559.png)

![2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10979569.png)
methanone](/img/structure/B10979588.png)
![N-[2-(4-hydroxyphenyl)ethyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10979600.png)
![[4-(Cyclopentyloxy)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10979601.png)
